[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1,10-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Overview
Description
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1,10-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate is a natural triterpenoid compound found in the root of Sanguisorba officinalis. It is known for its potential therapeutic properties, particularly in promoting apoptosis through autophagy in cancer cells .
Mechanism of Action
Target of Action
The primary target of Pomolic acid 28-O-beta-D-glucopyranosyl ester, also known as Pomolic Acid Beta-D-Glucopyranosyl Ester, is the urokinase plasminogen activator (uPA) . The uPA is a serine protease that plays a crucial role in cell migration and tissue remodeling by converting plasminogen to plasmin .
Mode of Action
Pomolic Acid Beta-D-Glucopyranosyl Ester acts as an inhibitor of uPA . It binds to the uPA and prevents it from activating plasminogen, thereby inhibiting the conversion of plasminogen to plasmin . The IC50 value, which is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, is 37.82 μM .
Biochemical Pathways
By inhibiting uPA, Pomolic Acid Beta-D-Glucopyranosyl Ester affects the plasminogen activation pathway . This pathway is involved in various physiological and pathological processes, including fibrinolysis, cell migration, tissue remodeling, and cancer metastasis . The inhibition of uPA can lead to the suppression of these processes .
Result of Action
Pomolic Acid Beta-D-Glucopyranosyl Ester has been shown to promote apoptosis through autophagy in HT-29 colon cancer cells . Apoptosis is a form of programmed cell death, while autophagy is a cellular process that degrades unnecessary or dysfunctional components. By promoting these processes, the compound can inhibit the growth of cancer cells .
Biochemical Analysis
Biochemical Properties
Pomolic Acid 28-O-beta-D-glucopyranosyl Ester interacts with various biomolecules in biochemical reactions. It has been identified as an inhibitor of the urokinase plasminogen activator (uPA), a serine protease that plays a crucial role in cell migration and tissue remodeling .
Cellular Effects
Pomolic Acid 28-O-beta-D-glucopyranosyl Ester has been shown to have significant effects on HT-29 colon cancer cells. It inhibits the growth of these cells in a time and dose-dependent manner . It promotes apoptosis through autophagy, leading to cell death .
Molecular Mechanism
At the molecular level, Pomolic Acid 28-O-beta-D-glucopyranosyl Ester exerts its effects through several mechanisms. It increases the Bax/Bcl2 ratio, which activates cysteinyl aspartate specific proteinase 3, leading to apoptosis . It also increases the expression of light chain 3 II/I and Beclin1, which activates autophagy . This in turn increases the expression of p62 to promote cell apoptosis, inhibiting the levels of signal transducer and activator of transcription 3 (STAT3) and p-STAT3, suppressing the level of Bcl2, and promoting cell .
Temporal Effects in Laboratory Settings
The effects of Pomolic Acid 28-O-beta-D-glucopyranosyl Ester on HT-29 cells have been observed over time in laboratory settings. After the administration of this compound for 24 and 48 hours, cell apoptosis was significantly promoted .
Metabolic Pathways
Given its role as a uPA inhibitor , it may be involved in the regulation of proteolytic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1,10-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate can be synthesized through the esterification of pomolic acid with beta-D-glucopyranose. The reaction typically involves the use of an acid catalyst and an appropriate solvent such as methanol or ethanol . The reaction conditions often require refluxing the mixture for several hours to ensure complete esterification.
Industrial Production Methods
Industrial production of pomolic acid 28-O-beta-D-glucopyranosyl ester involves the extraction of pomolic acid from natural sources such as the root of Sanguisorba officinalis. The extracted pomolic acid is then subjected to esterification with beta-D-glucopyranose under controlled conditions to produce the desired ester .
Chemical Reactions Analysis
Types of Reactions
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1,10-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The ester group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of pomolic acid 28-O-beta-D-glucopyranosyl ester, which can have different biological activities and properties .
Scientific Research Applications
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1,10-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other triterpenoid derivatives.
Biology: Studied for its role in promoting apoptosis and autophagy in cancer cells
Medicine: Investigated for its potential therapeutic effects in treating colorectal cancer and other diseases
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Comparison with Similar Compounds
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1,10-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate is unique due to its specific esterification with beta-D-glucopyranose, which enhances its biological activity. Similar compounds include:
Pomolic acid: The parent compound without the glucopyranosyl ester group.
Betulinic acid: Another triterpenoid with similar apoptotic properties.
Oleanolic acid: A triterpenoid known for its anti-inflammatory and anticancer activities.
These compounds share structural similarities but differ in their specific functional groups and biological activities, making pomolic acid 28-O-beta-D-glucopyranosyl ester a unique and valuable compound for research and therapeutic applications.
Properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1,10-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H58O9/c1-19-10-15-36(30(42)45-29-27(41)26(40)25(39)21(18-37)44-29)17-16-33(5)20(28(36)35(19,7)43)8-9-23-32(4)13-12-24(38)31(2,3)22(32)11-14-34(23,33)6/h8,19,21-29,37-41,43H,9-18H2,1-7H3/t19-,21-,22+,23-,24+,25-,26+,27-,28-,29+,32+,33-,34-,35-,36+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIMLWHUVCZACL-HPUCWRFUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1(C)O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H58O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101291398 | |
Record name | 28-O-β-D-Glucopyranosyl pomolic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101291398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
634.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83725-24-0 | |
Record name | 28-O-β-D-Glucopyranosyl pomolic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83725-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 28-O-β-D-Glucopyranosyl pomolic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101291398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of Pomolic acid 28-O-beta-D-glucopyranosyl ester in the context of the research on Ilex species?
A1: While the specific compound "Pomolic acid 28-O-beta-D-glucopyranosyl ester" is not explicitly mentioned in the provided abstracts, a closely related compound, 3beta-O-[beta-D-glucopyranosyl-(1-->3)-[2-O-acetyl-(1-->2]]-alpha-L-arabinopyranosyl pomolic acid 28-O-beta-D-glucopyranosyl ester, referred to as affinoside 1, was isolated from Ilex affinis []. This finding, along with the isolation of other triterpenoid glycosides, contributes to the understanding of the chemical diversity within the Ilex genus. This is particularly relevant for distinguishing Ilex paraguariensis ("erva mate") from its adulterant species [].
Q2: Does the research mention any biological activity associated with Pomolic acid 28-O-beta-D-glucopyranosyl ester or its derivatives?
A2: The research specifically mentions investigating the in vitro antitrypanosomal activity of some Ilex triterpenoids []. Although it doesn't specify if Pomolic acid 28-O-beta-D-glucopyranosyl ester or affinoside 1 were included in these assays, the study highlights the potential of these compounds as lead structures for developing new treatments against trypanosomiasis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.